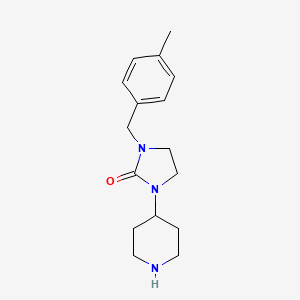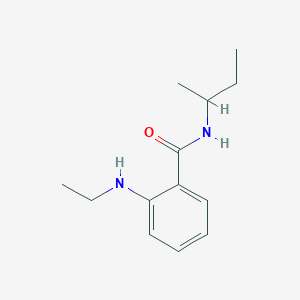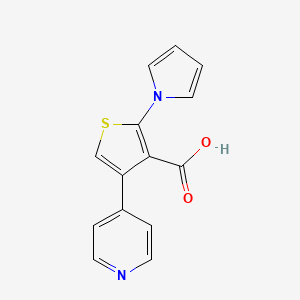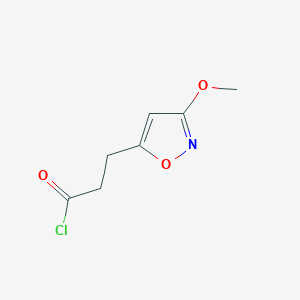![molecular formula C22H19FN4 B1392700 6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine CAS No. 1242869-89-1](/img/structure/B1392700.png)
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrrolo and a pyrazolo ring. These types of structures are often found in biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrrolo and pyrazolo rings can participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Antiproliferative Agent in Cancer Research
The structure of this compound suggests potential as an antiproliferative agent . Compounds with similar heterocyclic systems have been synthesized and tested for their antiproliferative activities against various human cancer cell lines . This indicates that our compound could be used in the development of new cancer therapies, particularly in gynecological cancers where such compounds have shown promise.
Enantioselective Synthesis
The compound’s synthesis involves a retro Diels–Alder (RDA) procedure , which can be performed using enantiomeric starting materials to achieve a high enantiomeric excess (ee) of 95% . This is crucial for creating drugs with specific chiral properties, which can greatly influence the efficacy and safety profile of pharmaceuticals.
Privileged Scaffold in Medicinal Chemistry
Due to its complex structure, the compound can serve as a privileged scaffold . Such scaffolds are substructures found in a significant proportion of known drugs and are particularly suited for preparing molecular libraries as leads in medicinal chemistry .
Biological Activities in Aquatic Organisms
Related pyrazoline derivatives have been studied for their biological activities on aquatic organisms, such as rainbow trout alevins . This suggests that our compound could be investigated for its effects on fish, which could have implications for aquaculture and environmental toxicology.
Kinase Inhibition for Therapeutic Applications
Compounds with similar fused heterocyclic structures have been identified as potential kinase inhibitors . Kinases are enzymes that play a critical role in the regulation of cell functions, and their inhibition can be a powerful strategy in treating diseases like cancer.
Cereblon-Binding Drug Therapy
The compound’s structural analogs have been found to bind to the protein cereblon (CRBN), altering the substrate specificity of the CRBN E3 ubiquitin ligase complex . This has implications for the treatment of cancer, as the breakdown of intrinsic downstream proteins can inhibit tumor growth.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(3-fluorophenyl)-5-methyl-3-phenyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4/c1-15-19-14-24-21(16-7-5-8-17(23)13-16)20-11-6-12-26(20)22(19)27(25-15)18-9-3-2-4-10-18/h2-13,21,24H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSVAYNUQUTKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1CNC(C3=CC=CN32)C4=CC(=CC=C4)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1392620.png)
![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1392621.png)
![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)
![1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392625.png)


![ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate](/img/structure/B1392628.png)

![(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392633.png)

![1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392638.png)

![(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B1392640.png)